molecular formula C20H24BrN B8239273 1-bromo-3,6-di-tert-butyl-9H-carbazole

1-bromo-3,6-di-tert-butyl-9H-carbazole

Cat. No.: B8239273
M. Wt: 358.3 g/mol
InChI Key: HXQYLBVWDMTQFS-UHFFFAOYSA-N
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Description

1-bromo-3,6-di-tert-butyl-9H-carbazole is a chemical compound with the molecular formula C20H24BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of bromine and tert-butyl groups at specific positions on the carbazole ring imparts unique chemical properties to this compound .

Scientific Research Applications

1-bromo-3,6-di-tert-butyl-9H-carbazole has several applications in scientific research:

    Organic Electronics: It is used as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3,6-di-tert-butyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the bromination of 3,6-di-tert-butylcarbazole. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum trichloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,6-di-tert-butyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-bromo-3,6-ditert-butyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-19(2,3)12-7-8-17-14(9-12)15-10-13(20(4,5)6)11-16(21)18(15)22-17/h7-11,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQYLBVWDMTQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction of 3,6-di-tert-butyl-9H-carbazole with NBS produced 1-bromo-3,6-di-tert-butyl-9H-carbazole as a white-glassy solid in 80% yield after purification by flash chromatography on silica gel (FIG. 13).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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